![molecular formula C11H12ClNO4S B1333112 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 73096-27-2](/img/structure/B1333112.png)

1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

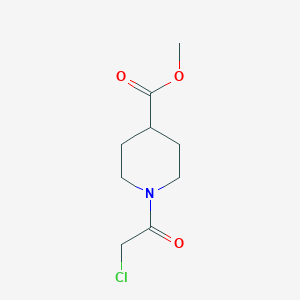

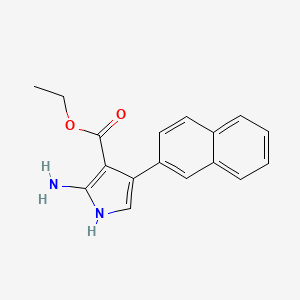

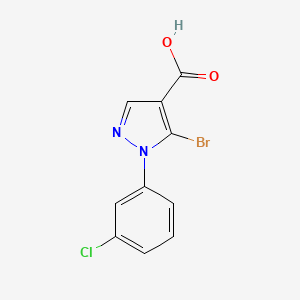

“1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C11H12ClNO4S . It is also known as 1-[(4-chlorophenyl)sulfonyl]proline .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, a sulfonyl group attached to a chlorophenyl group is connected to the nitrogen of the pyrrolidine ring .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 289.74 . The InChI key for this compound is JXMXHRZHMZMBDK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Arylsulfonylpyrrolidines : A study by Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine and phenols, highlighting a method for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Pharmaceutical Research

- Enantiomers in Thromboxane Receptor Antagonism : Bhagwat et al. (1993) synthesized enantiomers of a compound structurally related to 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, demonstrating their efficacy as thromboxane receptor antagonists and thromboxane synthase inhibitors (Bhagwat et al., 1993).

Medicinal Chemistry

- Antiviral Activity : Research by Chen et al. (2010) focused on synthesizing 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives for antiviral applications, starting from 4-chlorobenzoic acid, a related compound (Chen et al., 2010).

- Antimicrobial Activity : A study by Nural et al. (2018) synthesized a novel compound related to 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid and evaluated its antimicrobial activity (Nural et al., 2018).

Chemical Reactions and Interactions

- Crystal Structures and Interactions : Balasubramani et al. (2007) investigated the crystal structures of organic salts related to the compound, revealing insights into hydrogen-bonded motifs and sulfonate/carboxylate interactions (Balasubramani et al., 2007).

Material Science

- Polymer Synthesis : Hajipour et al. (2009) explored the synthesis of optically active poly(azo-ester-imide)s, utilizing compounds related to 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, demonstrating its application in material science (Hajipour et al., 2009).

Mechanism of Action

Target of Action

A similar compound, 1- [ [ (1e)-2- (4-chlorophenyl)ethenyl]sulfonyl]-4- [ [1- (4-pyridinyl)-4-piperidinyl]methyl]piperazine, is known to target theCoagulation factor X in humans .

Mode of Action

The pyrrolidine ring, a common feature in these types of compounds, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have diverse pharmacological effects .

Result of Action

A similar compound, 1- [ [ (1e)-2- (4-chlorophenyl)ethenyl]sulfonyl]-4- [ [1- (4-pyridinyl)-4-piperidinyl]methyl]piperazine, is known to interact with the coagulation factor x in humans .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMXHRZHMZMBDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377539 |

Source

|

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

73096-27-2 |

Source

|

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)

![2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile](/img/structure/B1333064.png)